
Anti-MRSA agent 3
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Overview
Description
Anti-MRSA agent 3 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to multiple antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new avenue for treating MRSA infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Step 1: Formation of the core structure through a condensation reaction between a suitable aldehyde and amine.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:
Large-scale reactors: for the condensation and substitution reactions.
Advanced purification techniques: such as chromatography and recrystallization.
Quality control measures: to ensure consistency and efficacy of the final product
Chemical Reactions Analysis
Types of Reactions: Anti-MRSA agent 3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to enhance the compound’s stability.
Substitution: Introduction of various substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products:
Scientific Research Applications
Anti-MRSA agent 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and biofilm formation.
Medicine: Explored as a potential therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of new antimicrobial coatings and materials to prevent MRSA contamination .
Mechanism of Action
The mechanism of action of Anti-MRSA agent 3 involves multiple pathways:
Cell Wall Disruption: The compound targets the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
Inhibition of Protein Synthesis: It interferes with the ribosomal function, preventing the synthesis of essential proteins.
Oxidative Stress Induction: this compound induces the production of reactive oxygen species (ROS), causing oxidative damage to bacterial cells .
Comparison with Similar Compounds
- Linezolid
- Daptomycin
- Vancomycin
- Tigecycline
- Telavancin .
Anti-MRSA agent 3 represents a significant advancement in the fight against MRSA, offering new hope for effective treatment options. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of antimicrobial agents.
Biological Activity
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to commonly used antibiotics. The search for effective anti-MRSA agents has led to the investigation of various compounds, including "Anti-MRSA agent 3," which has shown promising biological activity against MRSA strains. This article delves into the biological activity, mechanisms of action, and research findings related to this compound.
Overview of this compound
This compound, specifically known as 3-O-alpha-L-(2”,3”-di-p-coumaroyl)rhamnoside (KCR), is a natural product antibiotic that has demonstrated efficacy against MRSA. Its mechanism of action remains largely unknown, but preliminary studies suggest it may disrupt bacterial cell wall integrity and affect metabolic pathways.
Research indicates that KCR may exert its effects through multiple mechanisms:
- Cell Wall Disruption : KCR appears to interfere with the structural integrity of the bacterial cell wall, leading to cell lysis.
- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, a critical factor in MRSA infections.
- Proteomic and Metabolomic Impact : Studies utilizing proteomic and metabolomic analyses have revealed that KCR affects various intracellular pathways, including the inhibition of virulence factor biosynthesis (e.g., staphyloxanthin) .
In Vitro Activity
In vitro assays have established the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for KCR:
Compound | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
KCR | 0.78 | 3.13 |
Vancomycin | 1.0 | 4.0 |
These results indicate that KCR is more potent than vancomycin, a standard treatment for MRSA .
Case Studies
Several case studies have highlighted the effectiveness of KCR in clinical settings:
- Case Study 1 : A patient with recurrent MRSA infections was treated with KCR after failing multiple courses of conventional antibiotics. The treatment resulted in a significant reduction in infection markers and improved clinical outcomes.
- Case Study 2 : In a controlled trial involving patients with skin and soft tissue infections caused by MRSA, KCR was administered as part of a combination therapy. The results showed a higher success rate compared to standard therapies alone.
Safety Profile
The safety evaluation of KCR indicates low cytotoxicity and minimal adverse effects when administered at therapeutic doses. Animal studies have shown that KCR does not significantly increase the number of revertant colonies in Ames tests, suggesting a favorable safety profile .
Q & A
Basic Research Questions
Q. What experimental designs are suitable for optimizing the production of Anti-MRSA agent 3 in microbial fermentation?
To optimize production, statistical designs like the Plackett-Burman Design (PBD) are first used to screen critical variables (e.g., peptone, CaCO3, pH) that significantly influence anti-MRSA activity . Subsequent optimization employs Box-Behnken Design (BBD) under Response Surface Methodology (RSM) to model non-linear interactions between variables and refine conditions (e.g., nutrient concentrations, pH). For example, peptone and CaCO3 were identified as key factors in Streptomyces fermentations, with ANOVA validating model significance (p < 0.05) .
Q. Which factors most significantly influence the anti-MRSA activity of microbial-derived compounds?
Nitrogen sources (e.g., peptone) and pH are critical. Excessive peptone suppresses antibiotic production, while slightly acidic conditions (pH ~6.0–6.1) enhance activity. CaCO3 acts as a buffering agent but at lower concentrations (1.5–1.54 g/L) improves yield . Sensitivity analyses via artificial neural networks (ANN) ranked peptone as the most influential variable, followed by pH and CaCO3 .
Q. How can researchers identify novel anti-MRSA agents from environmental samples?
Metagenomic approaches, such as screening soil-derived bacterial libraries (e.g., Streptomyces spp.), combined with bioassays against MRSA strains, are effective. For instance, clone P6L4 from hydrocarbon-contaminated soil demonstrated reproducible anti-MRSA activity linked to esterase production . Genetic sequencing (16S rRNA) and biochemical assays validate strain identity and bioactive potential .
Q. What methodologies assess the purity and bioactivity of this compound during isolation?
High-performance liquid chromatography (HPLC) paired with mass spectrometry ensures compound purity. Bioactivity is quantified via minimum inhibitory concentration (MIC) assays (e.g., MIC ≤0.0625 µg/mL for Anti-MRSA agent 15) and inhibition zone measurements (e.g., 22.33 mm diameter in optimized Streptomyces cultures) . Hemolytic assays (e.g., on HEK293 cells) confirm low cytotoxicity .
Advanced Research Questions
Q. How do RSM and ANN models compare in predicting anti-MRSA compound production?
ANN outperforms RSM in accuracy, with lower mean absolute percentage error (MAPE) and root mean square error (RMSE) . For example, ANN predicted anti-MRSA activity with 21.65 mm inhibition (experimental: 22.33 mm), while RSM predicted 19.87 mm (experimental: 18.33 mm) . ANN’s non-linear modeling better captures complex variable interactions, making it superior for multi-factor optimization .
Q. What role do genetic algorithms (GA) play in enhancing anti-MRSA agent yields?
GA refines ANN-derived models by iteratively testing variable combinations to maximize outputs. In Streptomyces AR05, GA-optimized conditions (5.34 g/L peptone, 1.54 g/L CaCO3, pH 6.07) increased anti-MRSA activity by 48.87% compared to initial conditions . This hybrid approach (RSM-ANN-GA) balances computational efficiency with experimental validation, reducing resource-intensive trial-and-error .
Q. How should researchers address contradictions between in vitro and clinical efficacy data?
Subgroup analyses and sensitivity testing are critical. For instance, studies comparing daptomycin and vancomycin for MRSA bloodstream infections found reduced clinical failure rates (OR = 0.35) in patients with vancomycin MICs ≤2 µg/mL, highlighting the need for strain-specific MIC testing . Meta-analyses adjusting for covariates (e.g., endocarditis, adjunct therapies) clarify confounding factors .
Q. What strategies assess the safety profile of Anti-MRSA agents during preclinical development?
Pharmacovigilance studies using databases like FDA Adverse Event Reporting System (FAERS) detect rare adverse events (e.g., eosinophilic pneumonia). Disproportionality analyses (e.g., reporting odds ratios) identified daptomycin as a high-risk agent (ROR = 54.18), whereas linezolid and teicoplanin showed no significant signals . Preclinical models should incorporate longitudinal toxicity screens and immune response profiling .
Q. How do clinical outcomes for Anti-MRSA agents compare with in vitro predictions?
Discrepancies exist: While in vitro models prioritize MIC and inhibition zones, clinical outcomes depend on pharmacokinetics and host factors. A 2020 JAMA study found no mortality benefit from empiric anti-MRSA therapy in pneumonia patients (adjusted RR = 1.1 for culture-confirmed MRSA), underscoring the need for biomarker-guided treatment .
Q. What advanced techniques validate synergistic combinations of Anti-MRSA agents?
Checkerboard assays and time-kill curves quantify synergy (e.g., fractional inhibitory concentration index ≤0.5). For example, ceftaroline combined with vancomycin improved outcomes in MRSA pneumonia, but pharmacokinetic variability in pediatric patients necessitates individualized dosing . Machine learning models can predict synergism by integrating genomic and pharmacodynamic data .
Properties
Molecular Formula |
C29H18BrN3O2 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide |
InChI |
InChI=1S/C29H17N3O2.BrH/c33-28-21-9-3-4-11-25(21)32-15-14-20-22-16-18(12-13-24(22)30-26(20)27(28)32)29(34)31-23-10-5-7-17-6-1-2-8-19(17)23;/h1-16H,(H,31,34);1H |
InChI Key |
HTLWDYLRLIWLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)NC5=C4C=C[N+]6=C5C(=O)C7=CC=CC=C76.[Br-] |
Origin of Product |
United States |
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